molecular formula C19H12FN3O2 B5416657 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5416657
M. Wt: 333.3 g/mol
InChI Key: GRRLOFWYHVFABE-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, along with a 1,3-benzodioxole and a 4-fluorophenyl group. These structural elements contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2/c20-14-4-1-12(2-5-14)15-10-22-23-16(7-8-21-19(15)23)13-3-6-17-18(9-13)25-11-24-17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRLOFWYHVFABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 1,3-benzodioxole and 4-fluorophenyl groups can be accomplished through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. These reactions are typically carried out in the presence of suitable solvents and under inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the development of robust purification methods, such as crystallization or chromatography, would be essential to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts for substitution reactions, including palladium or copper complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications.

Scientific Research Applications

Chemistry

In chemistry, 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to specific proteins or its ability to modulate biological pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases. Research may include evaluating its efficacy and safety in preclinical and clinical studies.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure may also make it suitable for use in various chemical processes or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application, but could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the fluorine atom on the phenyl group.

    7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine: Similar structure with a chlorine atom instead of fluorine.

    7-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Similar structure with a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-fluorophenyl group in 7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine imparts unique properties compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and biological activity. This makes it a valuable compound for exploring new chemical and biological phenomena and for developing novel applications in various fields.

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